molecular formula C12H18N2O2 B14834656 5-Cyclopropoxy-3-isopropoxy-N-methylpyridin-2-amine

5-Cyclopropoxy-3-isopropoxy-N-methylpyridin-2-amine

Cat. No.: B14834656
M. Wt: 222.28 g/mol
InChI Key: HITAQTBFSRCQCA-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-3-isopropoxy-N-methylpyridin-2-amine is a chemical compound with the molecular formula C12H18N2O2 and a molecular weight of 222.28 g/mol . This compound is known for its unique structure, which includes cyclopropoxy and isopropoxy groups attached to a pyridine ring, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-3-isopropoxy-N-methylpyridin-2-amine typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyridine ring, followed by the introduction of the cyclopropoxy and isopropoxy groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-3-isopropoxy-N-methylpyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho or para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

5-Cyclopropoxy-3-isopropoxy-N-methylpyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-3-isopropoxy-N-methylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Cyclopropoxy-3-isopropoxy-N-methylpyridin-2-amine shares structural similarities with other pyridine derivatives, such as 2-amino-3-cyclopropoxy-5-isopropoxypyridine and 3-isopropoxy-5-cyclopropoxy-2-methylpyridine.

Uniqueness

The unique combination of cyclopropoxy and isopropoxy groups in this compound distinguishes it from other similar compounds. This unique structure may confer specific chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

5-cyclopropyloxy-N-methyl-3-propan-2-yloxypyridin-2-amine

InChI

InChI=1S/C12H18N2O2/c1-8(2)15-11-6-10(16-9-4-5-9)7-14-12(11)13-3/h6-9H,4-5H2,1-3H3,(H,13,14)

InChI Key

HITAQTBFSRCQCA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(N=CC(=C1)OC2CC2)NC

Origin of Product

United States

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